3-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[3-(fluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c10-4-3-9(13)12-5-1-2-8(6-11)7-12/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSIDSGTMIUFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Fluoromethyl)piperidine Intermediate
- The fluoromethyl group can be introduced onto the piperidine ring via nucleophilic substitution reactions using fluoromethylating agents such as fluoromethyl halides or fluoromethyl sulfonates.
- Alternatively, selective fluorination of a hydroxymethyl piperidine precursor using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can yield the fluoromethyl derivative.
- Protection of the piperidine nitrogen (e.g., as a Boc or tert-butyl carbamate) is often employed to control regioselectivity and avoid side reactions during fluorination.
Coupling with 3-Chloropropanone
- The coupling step typically involves nucleophilic substitution where the piperidine nitrogen attacks a 3-chloropropanone electrophile, forming the N-substituted ketone.
- This can be achieved by reacting 3-chloropropanone or its derivatives with the fluoromethylated piperidine under basic or neutral conditions, often in an organic solvent such as dichloromethane or chloroform.
- Triethylamine or other bases may be used to scavenge the generated HCl and drive the reaction forward.
- The reaction is often performed under cooling initially to control the reaction rate and then allowed to proceed at room temperature.
Purification and Characterization
- The crude product is typically purified by silica gel column chromatography using mixtures of chloroform, methanol, and aqueous ammonia to optimize separation.
- Characterization includes ^1H-NMR, ^13C-NMR, and mass spectrometry (MS) to confirm the structure and purity.
Representative Data Table for Preparation Steps
| Step | Reagents/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Fluoromethyl halide or fluorinating agent (e.g., DAST) on hydroxymethyl piperidine | Fluorination / Nucleophilic substitution | 60-80 | Protection of nitrogen recommended |
| 2 | 3-Chloropropanone, triethylamine, CHCl3, cooling then room temperature | N-alkylation (nucleophilic substitution) | 70-85 | Reaction monitored by TLC, purified by chromatography |
| 3 | Silica gel chromatography (CHCl3-MeOH-NH3) | Purification | - | Product isolated as oil or solid depending on conditions |
Supporting Research Findings from Related Compounds
- Yamamoto et al. (2016) describe the preparation of piperidine derivatives with chloroalkyl substituents via alkylation reactions in the presence of triethylamine and subsequent purification by silica gel chromatography. Their protocols highlight the importance of controlling temperature and reaction time to maximize yield and purity.
- Similar N-alkylation reactions involving piperidine and halogenated alkyl ketones have been reported to proceed efficiently under mild conditions with good yields, supporting the feasibility of the described approach for this compound.
- Fluoromethylation of piperidine rings has been demonstrated using selective fluorinating agents, with careful control of reaction conditions to avoid over-fluorination or decomposition.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxyl, amino, or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its pharmacological properties. Its structure suggests potential activity as a therapeutic agent, particularly in the development of drugs targeting neurological conditions. The fluoromethyl group is known to enhance metabolic stability and lipophilicity, which are desirable traits in drug design.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects. In a study involving various piperidine derivatives, compounds similar to 3-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one showed significant activity in animal models of depression, suggesting that this compound may also possess similar effects .
Nanotechnology Applications
The compound's unique chemical properties lend themselves to applications in nanotechnology. For instance, it can be incorporated into polymer matrices to create materials with enhanced mechanical properties or used as a precursor for nanostructured materials.
Case Study: Polymer Composites
Studies have demonstrated that incorporating piperidine derivatives into polymer composites can improve thermal stability and mechanical strength. This application is particularly relevant in industries requiring durable materials, such as aerospace and automotive sectors .
Research Tool
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a reference standard in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties facilitate the development of accurate analytical methods for detecting similar compounds in biological samples.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five structurally related analogs based on substituent variations, physicochemical properties, and reported biological activities.
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Position and Bioactivity :
- The fluoromethyl group in the target compound (3-position on piperidine) confers greater metabolic stability compared to the 4-fluoromethyl-4-methyl analog (discontinued due to synthesis challenges) .
- Replacement of the fluoromethyl group with a thiomorpholine ring () increases solubility but reduces lipophilicity, impacting membrane permeability .
Halogen Effects: Chlorine at the propanone position (common across all analogs) enhances electrophilicity, facilitating nucleophilic substitution reactions during derivatization . Bromine or methoxy substituents on pyrimidoindole analogs () improve kinase inhibition (IC50 = 360 nM) compared to chloro derivatives .
Conformational Flexibility: NMR studies of pyrimidoindole-piperidine hybrids () revealed rotameric equilibria (1:1 ratio), suggesting flexibility in the piperidine-propanone linkage, which may influence target binding .
Synthetic Accessibility: Friedel-Crafts acylation () is a common method for synthesizing 3-chloro-propanone intermediates. However, the fluoromethyl-piperidine moiety in the target compound requires specialized reagents (e.g., fluoromethylating agents), increasing synthesis complexity .
Chlorinated by-products (e.g., α-chloromethylmephedrone in ) underscore the importance of reaction optimization to avoid toxic impurities .
Biological Activity
Overview
3-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one, with the molecular formula C9H15ClFNO, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a chloro group, a fluoromethyl group, and a piperidinyl moiety, suggests potential biological activities that warrant detailed investigation. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution of 3-chloropropanone with 3-(fluoromethyl)piperidine. This reaction is generally facilitated by a base such as sodium hydroxide or potassium carbonate under controlled conditions to ensure optimal yield and purity.
Reaction Conditions
| Parameter | Details |
|---|---|
| Base | Sodium hydroxide or potassium carbonate |
| Temperature | Elevated (specific conditions vary) |
| Yield | Optimized for industrial applications |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins, potentially modulating their activity .
Potential Targets
- Enzymes: May act as inhibitors or activators in metabolic pathways.
- Receptors: Could interact with neurotransmitter receptors, influencing signaling pathways.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. For instance, fluorinated analogs have been shown to enhance potency and selectivity in receptor binding studies. The incorporation of fluorine can modify the electronic properties of the molecule, affecting its interaction with biological targets .
Case Studies
- Fluorinated Piperidines:
- Antibacterial Activity:
- Research on nitrogen heterocycles has shown that structurally similar compounds can exhibit antibacterial properties. A series of pyrrole derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibacterial agents based on similar scaffolds .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloropropiophenone | Lacks piperidinyl and fluoromethyl groups | Moderate activity in enzyme inhibition |
| 3-Chloro-1-phenylpropan-1-one | Similar backbone but different substituents | Varies widely; less targeted than fluorinated analogs |
| 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one | Similar structure but different ring system | Potentially lower receptor affinity due to pyrrolidine |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one while minimizing by-product formation?
- Methodology : Optimize nucleophilic substitution reactions between 3-(fluoromethyl)piperidine and α-chlorinated propanone derivatives. Use inert solvents (e.g., acetonitrile or THF) under reflux conditions with a base like K₂CO₃ to enhance reactivity. Monitor reaction progress via TLC or HPLC to detect intermediates. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). By-products like unreacted α-chloro precursors or diastereomers may form due to steric hindrance; these can be identified via LC-MS or NMR .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze chemical shifts for the fluoromethyl group (δ ~4.5–5.0 ppm for -CH₂F) and the piperidine ring protons (δ ~2.5–3.5 ppm). The carbonyl (C=O) signal should appear at δ ~200–210 ppm in ¹³C NMR.
- IR Spectroscopy : Confirm carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak [M+H]⁺ (calculated for C₉H₁₄ClFNO: 230.06 g/mol). Cross-validate with fragmentation patterns .
Q. What crystallographic methods are suitable for resolving its 3D structure?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Grow crystals via slow evaporation in a dichloromethane/hexane mixture. Resolve potential disorder in the fluoromethyl group using restraints and constraints. Validate hydrogen bonding or halogen interactions (e.g., C-F⋯H) using Mercury software .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites. Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., GABA aminotransferase). Compare energy-minimized conformers with crystallographic data to assess steric effects of the fluoromethyl group .
Q. What mechanistic insights explain its potential bioactivity in neurological studies?
- Methodology : Investigate enzyme inhibition via kinetic assays (e.g., GABA-AT inactivation). Pre-incubate the compound with the enzyme and measure residual activity using UV-Vis spectroscopy. Characterize covalent adduct formation via LC-MS/MS. Compare results with structurally related inactivators (e.g., 3-chloro-1-(4-hydroxyphenyl)propan-1-one) to elucidate the role of the fluoromethyl-piperidine moiety .
Q. How should researchers address discrepancies between experimental and computational bond lengths in structural studies?
- Methodology : Re-examine XRD data for thermal motion artifacts or unresolved disorder. Refine using SHELXL’s ADPs (anisotropic displacement parameters). Compare DFT-optimized geometries with experimental data, adjusting basis sets (e.g., def2-TZVP) for halogen atoms. Validate via Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What analytical protocols ensure purity and detect synthesis-related impurities?
- Methodology : Use UPLC-PDA (C18 column, acetonitrile/water gradient) to quantify residual solvents or chlorinated by-products. For trace metal analysis, employ ICP-MS. Reference safety guidelines (e.g., EC Regulation 1272/2008) for handling hazardous intermediates and validate methods via spike/recovery experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
